molecular formula C12H17N3O2 B2359663 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide CAS No. 2034571-95-2

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide

Cat. No. B2359663
CAS RN: 2034571-95-2
M. Wt: 235.287
InChI Key: CSLHSUFEBZCAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat a variety of autoimmune and inflammatory diseases.

Mechanism of Action

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune system. By blocking the activity of these enzymes, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide reduces inflammation and prevents damage to tissues and organs.
Biochemical and Physiological Effects:
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune and inflammatory diseases. It has also been shown to improve symptoms in patients with rheumatoid arthritis and other autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide is that it has been extensively studied and has a well-understood mechanism of action. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in animal studies. However, one limitation is that it can have off-target effects on other enzymes, which can lead to unwanted side effects.

Future Directions

There are several future directions for research on N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide. One area of research is to investigate its potential use in treating other autoimmune and inflammatory diseases. Another area of research is to develop more selective Janus kinase inhibitors that have fewer off-target effects. Additionally, researchers are exploring the use of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide in combination with other drugs to improve its efficacy and reduce side effects. Finally, researchers are investigating the potential use of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide in preventing transplant rejection and treating certain types of cancer.

Synthesis Methods

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide involves several steps, starting with the reaction of 4-cyclopropyl-6-oxypyrimidine-1(6H)-one with ethyl bromoacetate to form ethyl 4-cyclopropyl-6-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate. This intermediate is then reacted with 2-aminoethyl methanesulfonate to form N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide has been extensively studied for its potential therapeutic uses in autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been studied for its potential use in preventing transplant rejection and treating certain types of cancer.

properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-11(16)13-5-6-15-8-14-10(7-12(15)17)9-3-4-9/h7-9H,2-6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLHSUFEBZCAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C=NC(=CC1=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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